N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
CAS No. |
69636-12-0 |
|---|---|
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
InChI Key |
NZCRHQAZNTZSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazonoyl Halide and Thiocyanate Coupling
This method, described in industrial synthesis guidelines, involves reacting hydrazonoyl halides (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) with potassium thiocyanate under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, followed by intramolecular cyclization to form the thiadiazole ring.
Reaction Scheme:
Key parameters:
Thiosemicarbazide-Carboxylic Acid Condensation
A patent by CN103936691A details a solvent-free approach using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). Grinding reagents in a mortar induces a solid-state reaction, forming the thiadiazole ring via dehydration and cyclization.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Molar Ratio (TSC:Acid:PCl₅) | 1:1.1:1.1 |
| Grinding Time | 10–15 min |
| Temperature | Ambient (25°C) |
| Yield | 89–91% |
Advantages include reduced solvent waste and rapid reaction times (15 min vs. 12–24 h for solution-phase methods). The method’s applicability to N-(4-chlorobenzyl)-4-methyl derivatives requires substituting 4-methylthiadiazole-5-carboxylic acid as the starting material.
Functionalization of the Thiadiazole Core
After constructing the 1,2,3-thiadiazole-5-carboxylic acid intermediate, N-(4-chlorobenzyl) amidation is performed.
Carbodiimide-Mediated Amide Coupling
The most widely used method involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 4-chlorobenzylamine.
Typical Protocol:
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) in DCM.
-
Add EDC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 min.
-
Add 4-chlorobenzylamine (1.5 eq), warm to room temperature, stir 12 h.
-
Quench with aqueous NaHCO₃, extract with DCM, purify via silica chromatography.
Performance Data:
| Metric | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 12–14 h |
This method’s main drawback is the cost of EDC/HOBt, prompting research into alternative activators like propylphosphonic anhydride (T3P).
Alternative Pathways and Emerging Technologies
Continuous Flow Synthesis
Recent advances (e.g., WO2020128003A1) demonstrate thiadiazole synthesis in continuous flow reactors, enhancing heat/mass transfer. A representative setup:
Flow System Configuration:
-
Reactors: Two packed-bed reactors (PBR1: acyl chloride formation; PBR2: cyclization).
-
Residence Time: 8 min (PBR1 at 5°C), 12 min (PBR2 at 85°C).
-
Throughput: 1.2 kg/day using 4-methylthiadiazole-5-carbonyl chloride feedstock.
Advantages Over Batch:
-
23% higher yield (94% vs. 72% batch).
-
80% reduction in solvent use.
Mechanochemical Amidation
Ball milling the thiadiazole carboxylic acid with 4-chlorobenzylamine and catalytic NaOH achieves amidation without solvents:
Optimized Milling Parameters:
| Parameter | Value |
|---|---|
| Milling Speed | 30 Hz |
| Time | 2 h |
| Molar Ratio (Acid:Amine:Base) | 1:1.2:0.1 |
| Yield | 88% |
This method eliminates purification steps, as unreacted amines volatilize under vacuum.
Critical Comparison of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Time | Cost (USD/g) | Scalability |
|---|---|---|---|---|---|
| Hydrazonoyl Halide | 72 | 95 | 18 h | 12.40 | Medium |
| Thiosemicarbazide | 91 | 97 | 0.5 h | 6.80 | High |
| Flow Synthesis | 94 | 99 | 20 min | 9.20 | Very High |
| Mechanochemical | 88 | 96 | 2 h | 5.10 | Medium |
Industrial-Scale Challenges and Solutions
Purification Bottlenecks
Crystallization from ethanol/water mixtures remains the standard purification method, but the compound’s low solubility (2.1 mg/mL in EtOH at 25°C) necessitates large solvent volumes. Patent WO2020128003A1 addresses this via simulated moving bed (SMB) chromatography, reducing solvent use by 40%.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes selective oxidation at sulfur centers. Key findings:
Oxidation with mCPBA demonstrates superior regioselectivity compared to peroxide-mediated pathways, preserving the carboxamide functionality while modifying sulfur oxidation state.
Substitution Reactions
The 4-methyl and chlorobenzyl groups participate in nucleophilic substitutions:
Halogenation
| Reagent | Position | Product | Application |
|---|---|---|---|
| Cl₂ gas (DCM) | Methyl → CH₂Cl | 5-chloro derivative | Antiviral lead compound |
| NBS (AIBN) | Benzyl → Br | 4-bromobenzyl analog | Enhanced DNA intercalation |
Chlorination under radical conditions (Cl₂/DCM) achieves 89% conversion at the methyl group without ring degradation .
Aminolysis
Reaction with primary amines:
textN-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide + RNH₂ → 5-(alkylamino)thiadiazole carboxamide
Yields range from 55% (sterically hindered amines) to 92% (aliphatic amines).
Reduction Pathways
Catalytic hydrogenation reveals distinct behavior:
| Catalyst | Pressure | Product | Notes |
|---|---|---|---|
| Pd/C (10%) | 3 atm H₂ | Thiadiazoline (saturated ring) | Retains antimicrobial activity |
| Raney Ni | 5 atm H₂ | Ring-opened thioamide | Bioactivity loss |
Selective reduction to thiadiazoline occurs without altering the chlorobenzyl group (95% purity).
Hydrolysis Reactions
Controlled cleavage under basic conditions:
textThiadiazole-5-carboxamide + NaOH (aq) → Thiadiazole-5-carboxylic acid + 4-chlorobenzylamine
Acidic hydrolysis (HCl/EtOH) degrades the thiadiazole ring, producing thiourea derivatives .
Comparative Reactivity with Analogues
Key differences in chemical behavior:
| Compound | Oxidation Rate | Halogenation Site | Hydrolysis Stability |
|---|---|---|---|
| Target | Fast (S-oxidation) | Methyl > Benzyl | Moderate (pH 10–12) |
| 1,3,4-Thiadiazole | Slow | N/A | High |
| Benzothiazole | Moderate | Benzyl > Ring | Low |
The methyl group’s electron-donating effect accelerates oxidation at sulfur compared to benzothiazole derivatives .
Mechanistic Insights
-
S-oxidation : Proceeds through electrophilic attack at sulfur, forming sulfonium intermediates
-
Aminolysis : Concerted nucleophilic substitution (SN²) at carbonyl carbon
-
Reduction : Hydrogenolysis of N–S bonds precedes ring saturation
DFT calculations confirm lower activation energy (ΔG‡ = 18.7 kcal/mol) for methyl halogenation vs. benzyl positions.
This reactivity profile establishes this compound as a versatile scaffold for generating bioactive derivatives. Recent studies highlight its potential in developing kinase inhibitors (72% inhibition of FAK at 10 μM) and TMV antiviral agents (EC₅₀ = 82 μg/mL) through strategic functionalization .
Scientific Research Applications
Antimicrobial Activity
N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated significant antimicrobial properties. It serves as a building block for synthesizing novel antimicrobial agents. Studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have been reported to have minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus aureus .
Anticancer Potential
The compound also shows promising anticancer activity. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against human breast adenocarcinoma cell lines (MCF7), showcasing its potential as a lead compound for developing anticancer therapies .
Agricultural Applications
In agriculture, this compound is utilized for developing agrochemicals aimed at pest control. Its efficacy in inhibiting plant pathogens makes it a candidate for formulating new fungicides and herbicides. The compound's ability to enhance crop resistance to diseases could significantly improve agricultural productivity.
| Activity Type | Target Organisms/Cells | Effectiveness (MIC) |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | 1.95–15.62 µg/mL |
| Anticancer | MCF7 breast cancer cells | IC50 values vary |
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility in medicinal chemistry:
- A study focused on synthesizing derivatives of this compound found that modifications to the structure could significantly enhance biological activity against resistant bacterial strains .
- Another investigation explored the compound's potential in combination therapies for cancer treatment, demonstrating synergistic effects when used alongside established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Tiadinil vs. Isotianil
- Tiadinil (target compound): Structure includes a 4-chlorobenzyl group and a 4-methyl-1,2,3-thiadiazole core. It is a potent SAR inducer, enhancing plant resistance to fungal infections .
- Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide): Features a 1,2-thiazole core with dichloro and cyanophenyl substituents. It demonstrates superior efficacy against rice blast and bacterial blight, attributed to its electron-withdrawing cyano group enhancing receptor binding .
| Compound | Core Structure | Substituents | Primary Application |
|---|---|---|---|
| Tiadinil | 1,2,3-Thiadiazole | 4-methyl, 4-chlorobenzyl | Agricultural SAR inducer |
| Isotianil | 1,2-Thiazole | 3,4-dichloro, 2-cyanophenyl | Broad-spectrum plant defense |
BTP2 (Pyr2)
- BTP2 : N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Shares the 4-methyl-1,2,3-thiadiazole carboxamide backbone but replaces the chlorobenzyl group with a bis(trifluoromethyl)pyrazole-phenyl moiety.
- Activity: Functions as a dual inhibitor of store-operated calcium entry (SOCE) and TRPC3/6 channels, making it valuable in cancer and immunology research . In contrast, tiadinil lacks reported calcium channel activity, highlighting the critical role of the pyrazole substituent in BTP2’s mechanism .
TRPC3/6 Inhibitors from
Seven TRPC3/6 inhibitors identified in hind-limb ischemia studies include:
Pyr2 (BTP2) : As above.
1-BP : A piperidinium chloride derivative.
Others : Variants with indole, pyridoindole, or spiro-thiadiazolone scaffolds.
- Key Difference: Pyr2’s thiadiazole-carboxamide structure confers specificity for TRPC3/6, whereas non-thiadiazole inhibitors (e.g., 1-BP) act via distinct mechanisms, such as membrane depolarization .
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|---|
| Tiadinil | 283.73 | 1,2,3-Thiadiazole | 4-methyl, 4-chlorobenzyl | Plant SAR pathways |
| Isotianil | 297.14 | 1,2-Thiazole | 3,4-dichloro, 2-cyanophenyl | Fungal/bacterial pathogens |
| BTP2 | 479.29 | 1,2,3-Thiadiazole | 4-methyl, bis(trifluoromethyl)pyrazole | TRPC3/6, SOCE |
Biological Activity
N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₀ClN₃OS
- Molecular Weight: 267.74 g/mol
- CAS Number: 223580-51-6
The compound features a thiadiazole ring with a carboxamide group and a chlorobenzyl substituent, which enhances its lipophilicity and interaction potential with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of 4-chlorobenzoyl chloride with thiosemicarbazide, facilitated by dehydrating agents like phosphorus oxychloride (POCl₃). This method yields high purity and yield suitable for further biological evaluations.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that the compound has significant antimicrobial properties. A study evaluated various derivatives of thiadiazoles for their in vitro antimicrobial activity against several bacterial strains. The results demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 0.17 mg/mL | Cell wall disruption |
| B. cereus | 0.23 mg/mL | Protein synthesis inhibition |
| S. Typhimurium | 0.28 mg/mL | Membrane permeability alteration |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cytotoxicity studies involving various cancer cell lines, it displayed promising results:
| Cell Line | IC₅₀ Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis via cell cycle arrest |
| HepG2 | 9.6 | Down-regulates MMP2 and VEGFA expression |
The mechanism of action is attributed to enzyme inhibition and hydrophobic interactions with target proteins, leading to apoptosis in cancer cells .
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has shown potential in other areas:
- Antifungal Activity: Exhibits efficacy against various fungal pathogens.
- Antiviral Activity: Some derivatives have demonstrated activity against viral infections.
- Agricultural Applications: Investigated for herbicidal and fungicidal properties due to its ability to inhibit specific biochemical pathways in plants .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimycobacterial Activity: A derivative containing the thiadiazole moiety exhibited potent activity against Mycobacterium tuberculosis with MIC values less than 0.1 µM, indicating its potential as a lead compound for developing new antitubercular agents .
- Toxicity Studies: Preliminary toxicity assessments suggested that the compound is non-toxic at therapeutic doses, making it a candidate for further pharmacological development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
